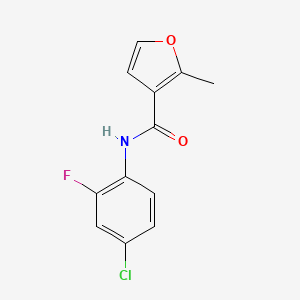
N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide, also known as CEP-32262, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazinecarboxamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide acts by inhibiting the activity of various enzymes and signaling pathways. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide inhibits the activity of the protein kinase B (Akt) signaling pathway, which is essential for the growth and survival of cancer cells. In inflammation research, N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide acts by reducing oxidative stress and inflammation, which are major contributors to the pathogenesis of these disorders.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide has been found to induce apoptosis, inhibit angiogenesis, and reduce the migration and invasion of cancer cells. In inflammation research, N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide has been found to reduce oxidative stress and inflammation, which are major contributors to the pathogenesis of these disorders.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide has several advantages as a research tool, including its specificity and potency. N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide has been found to be highly specific for its target enzymes and signaling pathways, which makes it an ideal tool for studying these pathways. N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide is also highly potent, which allows for the use of lower concentrations in experiments. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide also has some limitations, including its solubility and stability. N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide is poorly soluble in water, which can make it challenging to work with in aqueous solutions. N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide is also unstable in acidic conditions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide. In cancer research, future studies could focus on the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide in combination with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies could focus on the development of more stable and soluble forms of N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide for use in in vivo studies. In neurological disorders, future studies could focus on the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide in combination with other neuroprotective agents to enhance its efficacy. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide involves the reaction between 4-chloro-2,5-dimethoxyaniline and 2-pyrazinecarboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting compound is then purified using column chromatography to obtain the pure form of N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(4-chloro-2,5-dimethoxyphenyl)-2-pyrazinecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-11-6-9(12(20-2)5-8(11)14)17-13(18)10-7-15-3-4-16-10/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYCNCMOBPRVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)

![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5850336.png)
![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5850358.png)

![3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5850366.png)

![3-(4-fluorophenyl)-N-({1-[3-(4-fluorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5850381.png)
